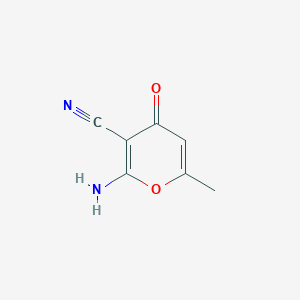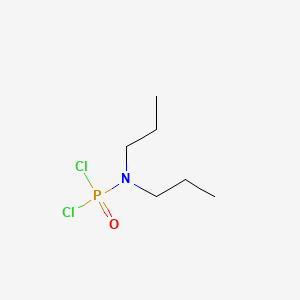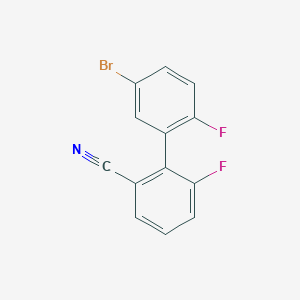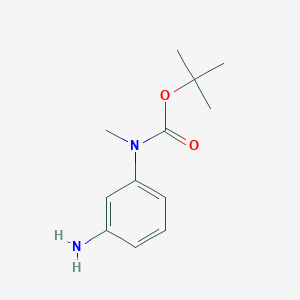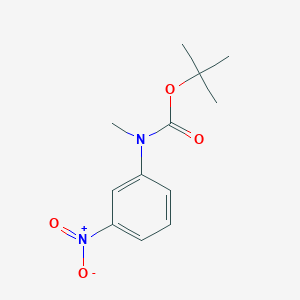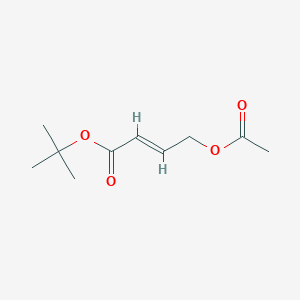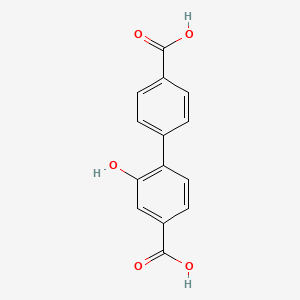
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid
説明
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid, commonly known as 4-Carboxy-3-hydroxyphenylalanine (4-CHA), is a non-proteinogenic amino acid that is widely used in scientific research. It is a derivative of phenylalanine and is commonly found in various plant species. The compound has been extensively studied due to its unique chemical properties and potential applications in various fields.
科学的研究の応用
1. Photodynamic Therapy and Cell Imaging
- Application Summary: This compound is used in the synthesis of new porphyrin derivatives, which are examined for their ground and excited state nature using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies . These derivatives are potential photosensitizers in biological studies.
- Methods of Application: The compound is used to synthesize new porphyrin derivatives through amide bond formation with various amines and hydrazides . The synthesized derivatives are then characterized by IR, proton NMR, and mass spectroscopy .
- Results or Outcomes: The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that these new porphyrin photosensitizers can be useful for Photodynamic Therapy (PDT) agents in cancer treatment .
2. Zirconium-based Metal–Organic Frameworks (Zr-MOFs)
- Application Summary: The compound is used as a linker in the synthesis of Zr-MOFs, which have potential applications in photodynamic therapy (PDT) and photoelectrochemical (PEC) immunoassays .
- Methods of Application: The compound is incorporated into Zr-MOFs as a linker capable of absorbing visible light . The synthetic routes for various surface-functionalized Zr-MOFs are developed .
- Results or Outcomes: The Zr-MOFs with varying organic linkers show different modes of action for biomedical applications .
3. Porphyrin-Biomacromolecule Conjugates
- Application Summary: This compound is used in the synthesis of porphyrin-biomacromolecule conjugates, which have potential applications in light-responsive biomedicine that targets cancer tissue selectively .
- Methods of Application: The compound is used to tether porphyrinoid units to various biomacromolecules using covalent conjugation techniques . These conjugates have been explored for programmed nanostructure self-assembly and artificial light-harvesting applications .
- Results or Outcomes: The conjugates have shown potential for clinically translational applications such as antimicrobial biomaterials and site-specific nucleic acid cleavage .
4. Coordination Polymers
- Application Summary: The compound is used in the tessellation of palladium- and platinum tetra(4-carboxyphenyl)porphyrins with hydrated potassium, clusters of Cu-Na ions, and Cu(NH 3) 6 2+ .
- Methods of Application: The compound is used to construct coordination polymers with open channels suitable for absorbing external guests .
- Results or Outcomes: The constructed coordination polymers have shown potential for various applications .
5. Luminescent Sensor for Detection of Acetone and Tetracycline
- Application Summary: This compound is used in the synthesis of a new Zn(II)–Metal–Organic Framework (Zn-MOF) known as [Zn3(BMP)2L2(H2O)4]·2H2O . The Zn-MOF has potential applications as a luminescent sensor for the detection of acetone and tetracycline .
- Methods of Application: The compound is used to synthesize a new Zn-MOF using a one-pot hydrothermal method . The Zn-MOF has a three-dimensional framework based on the [Zn1N2O2] and [Zn2N2O4] nodes linked by a tridentate bridge BMP ligand and an L ligand with the μ1:η1η0/μ1:η1η0/μ0:η0η0 coordination mode .
- Results or Outcomes: The Zn-MOF exhibited a strong emission band centered at 385 nm owing to the π*→π electron transition of the ligand . It showed high luminescence in some common organic solvents as well as in the aqueous solutions of pH 4–10 . Interestingly, tetracycline and acetone effectively quenched the luminescence of the Zn-MOF in aqueous solution and enabled the Zn-MOF to be used as a sensor to detect tetracycline and acetone .
6. Metal–Organic Frameworks (MOFs) Based on Pyrazine
- Application Summary: This compound is used in the synthesis of highly porous metal–organic framework isomers Zn2(TCPP)(DPB) (1 and 2, H4TCPP = 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine and DPB = 1,4-di(pyridin-4-yl)benzene) .
- Methods of Application: The compound is used to synthesize MOFs using different solvents and acid species to adjust the topologies of these MOFs .
- Results or Outcomes: The constructed MOFs have shown potential for various applications .
特性
IUPAC Name |
4-(4-carboxyphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBTVMWOHPIRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467574 | |
| Record name | 2-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid | |
CAS RN |
927676-33-3 | |
| Record name | 2-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)
![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)
![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)
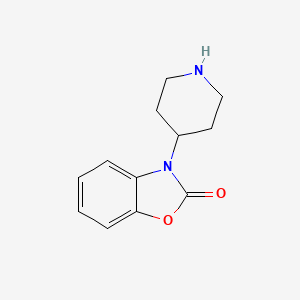
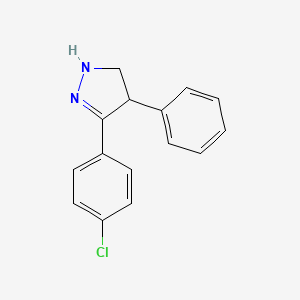
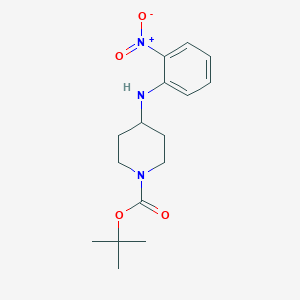
![4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine](/img/structure/B1599785.png)
